4,6-dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
4,6-DIMETHYL-1-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a nitrothiophene moiety, and a carbonitrile group
Properties
Molecular Formula |
C13H10N4O3S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
4,6-dimethyl-1-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N4O3S/c1-8-5-9(2)16(13(18)11(8)6-14)15-7-10-3-4-12(21-10)17(19)20/h3-5,7H,1-2H3/b15-7+ |
InChI Key |
XZDFMZCSEWFXSF-VIZOYTHASA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(S2)[N+](=O)[O-])C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(S2)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,6-DIMETHYL-1-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves multi-step reactions. One common method includes the condensation of 5-nitrothiophene-2-carbaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The carbonitrile group can participate in condensation reactions with amines to form imines or amides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-DIMETHYL-1-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The pyridine ring and carbonitrile group may also play roles in binding to specific targets and modulating their activity.
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and nitrothiophene-containing molecules. Compared to these compounds, 4,6-DIMETHYL-1-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:
- 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 5-Nitrothiophene-2-carbaldehyde
- Pyridine derivatives with various substituents
This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
